2-(2-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is a spirocyclic compound characterized by its unique structural framework. Spirocyclic compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a fluorophenyl group and a triazaspirodecane ring system in this compound contributes to its distinct chemical properties and potential therapeutic benefits.
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an ethyl nipecotate derivative.
Introduction of the fluorophenyl group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the spirocyclic intermediate.
Final modifications and purification: The final product is obtained by deprotecting any protecting groups and purifying the compound using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Additionally, industrial processes would incorporate efficient purification and quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or other electronegative groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
2-(2-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride has been explored for various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide hydrochloride .
- 4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one hydrochloride .
Uniqueness
2-(2-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride stands out due to its specific structural features, such as the presence of a fluorophenyl group and a triazaspirodecane ring system. These features contribute to its unique chemical properties and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(2-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O.ClH/c14-10-4-2-1-3-9(10)11-16-12(18)13(17-11)5-7-15-8-6-13;/h1-4,15H,5-8H2,(H,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUKUGHWBSXPTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC(=N2)C3=CC=CC=C3F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.